molecular formula C21H25N7O3 B2591782 ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate CAS No. 920364-57-4

ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate

Cat. No.: B2591782
CAS No.: 920364-57-4
M. Wt: 423.477
InChI Key: DFXZLUDTRDNAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate is a synthetic small molecule characterized by a fused triazolopyrimidine core, a piperazine linker, and a 4-oxobutanoate ethyl ester moiety. The ethyl ester group likely serves as a prodrug feature, improving membrane permeability compared to its carboxylic acid counterpart.

Properties

IUPAC Name

ethyl 4-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3/c1-3-31-18(30)9-8-17(29)26-10-12-27(13-11-26)20-19-21(23-14-22-20)28(25-24-19)16-6-4-15(2)5-7-16/h4-7,14H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXZLUDTRDNAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step may require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester. This reaction typically uses ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; solvents like DMF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Key Compounds:

  • 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24)
  • 4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (25)
  • 4-{5-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (26)
Feature Ethyl 4-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate Compounds 24–26 ()
Core Structure Triazolopyrimidine (bicyclic, fused N-heterocycle) Quinolinone (monocyclic ketone + pyrazole)
Linker Piperazine Pyrazole
Substituents 4-Methylphenyl on triazole Halogenated phenyl (Br/Cl) on quinolinone
Terminal Group Ethyl ester Carboxylic acid
Synthetic Yield Not reported 22–86% (via Procedure G)
Purity (HPLC) Not reported >95%

Research Findings:

  • Bioavailability : The ethyl ester in the target compound likely enhances lipophilicity and oral absorption compared to the carboxylic acid derivatives (24–26), which may require ionization for solubility .
  • Stability: The fused triazolopyrimidine system may confer greater metabolic stability than the quinolinone-pyrazole scaffold in 24–26, which contains a labile ketone group .

Ethyl Benzoate Derivatives with Heterocyclic Moieties

Key Compounds ():

  • I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
  • I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)
  • I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate)
Feature Ethyl 4-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate I-6230, I-6232, I-6273 ()
Core Structure Triazolopyrimidine-piperazine Benzoate with pyridazine/isoxazole
Linker Piperazine (flexible, basic) Phenethylamino (rigid, planar)
Heterocycle Triazolo[4,5-d]pyrimidine Pyridazine, isoxazole
Functional Groups Ethyl ester, 4-oxobutanoate Ethyl ester, phenethylamino

Research Findings:

  • Solubility: The piperazine linker in the target compound may improve aqueous solubility compared to the phenethylamino group in I-6230–I-6273, which is more hydrophobic .
  • Target Interaction : The triazolopyrimidine core’s fused aromatic system could enable stronger interactions with ATP-binding pockets (e.g., kinase targets) than the smaller pyridazine/isoxazole rings in I-6230–I-6273 .
  • Synthetic Complexity : The triazolopyrimidine-piperazine system likely requires more intricate synthesis than the straightforward coupling of pyridazine/isoxazole to benzoate in I-6230–I-6273 .

Biological Activity

Ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, molecular interactions, and pharmacological implications.

Chemical Structure and Properties

The chemical formula of this compound is C18H22N8O3C_{18}H_{22}N_8O_3, with a molecular weight of approximately 382.42 g/mol. The structure features a piperazine ring, a triazolopyrimidine moiety, and an ethyl ester functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation :
    • A study indicated that related compounds showed moderate to significant efficacy against human breast cancer cells, with an IC50 value of approximately 18 μM for one derivative . This suggests that the compound can effectively inhibit the growth of cancer cells.
  • Mechanism of Action :
    • The compound has been shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), which is crucial for DNA repair mechanisms in cancer cells. Inhibition leads to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, markers indicative of DNA damage response .
  • Apoptosis Induction :
    • The compound increases CASPASE 3/7 activity in treated cancer cells, suggesting that it promotes apoptosis (programmed cell death) in a dose-dependent manner. This mechanism is essential for the therapeutic efficacy of anticancer agents .

Molecular Interactions

Binding Affinity and Computational Studies :
In silico analyses have shown that this compound interacts favorably with target proteins involved in cancer progression. Molecular docking studies suggest strong binding affinity to PARP1 and other relevant targets in oncogenic pathways .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Case Study 1 : A derivative was tested in vitro against various cancer cell lines including MCF-7 (breast cancer) and showed promising results comparable to established drugs like Olaparib .
  • Case Study 2 : Another investigation focused on the pharmacokinetics and bioavailability of similar compounds revealed favorable absorption characteristics and metabolic stability, enhancing their potential as therapeutic agents .

Summary Table of Biological Activities

Activity TypeMechanism/OutcomeReference
AnticancerInhibition of cell proliferation
PARP InhibitionEnhanced DNA damage response
ApoptosisIncreased CASPASE 3/7 activity
Molecular InteractionStrong binding affinity to PARP1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.